N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with two methyl groups at positions 2 and 6, and a benzamide moiety with a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2,6-dimethylpyridine, is subjected to a series of reactions to introduce the 4-aminomethyl group. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions.
Coupling with Benzoyl Chloride: The intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This step involves an acylation reaction to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine or benzamide derivatives.
Scientific Research Applications
N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The benzamide moiety can form hydrogen bonds with target molecules, contributing to the compound’s overall binding and activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide: can be compared with other benzamide derivatives such as:
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile compared to similar compounds. Additionally, the specific substitution pattern on the pyridine ring can influence its binding affinity and selectivity towards target molecules.
Properties
IUPAC Name |
N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-9-6-13(7-10(2)19-9)20-14(21)11-4-3-5-12(8-11)15(16,17)18/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNAUPMDPUUFOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.